2-(2-{[(Tert-butoxy)carbonyl](methyl)amino}ethyl)benzoic acid
Description
Table 1: Molecular Formula Comparison with Related Boc-Protected Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-(2-{(tert-Butoxy)carbonylamino}ethyl)benzoic acid | C$${15}$$H$${21}$$NO$$_4$$ | 279.34 | Tertiary amine (N-methylated Boc) |
| 3-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)benzoic acid | C$${14}$$H$${19}$$NO$$_4$$ | 265.31 | Primary amine (unmethylated Boc) |
| 4-(1-{[(tert-Butoxy)carbonyl]amino}ethyl)benzoic acid | C$${14}$$H$${19}$$NO$$_4$$ | 265.31 | Secondary amine (para-substituted) |
The tertiary amine in the target compound increases steric bulk compared to primary or secondary analogues, influencing solubility and reactivity.
Stereochemical Considerations and Conformational Isomerism
The compound exhibits conformational isomerism due to restricted rotation around key bonds:
- Carbamate C–N Bond : The Boc group introduces a rotational barrier (~16–20 kcal/mol). The anti and syn rotamers arise from rotation about the N–CO bond (Figure 1). For tertiary carbamates like this compound, steric hindrance from the methyl group favors the anti conformation, minimizing non-bonded interactions.
- Ethyl Linker Flexibility : Free rotation around the ethyl chain’s C–C bonds allows multiple conformers, though the ortho-substitution on the benzene ring may impose slight geometric constraints.
Figure 1: Rotational Isomerism in the Boc-Methylamino Moiety
O O
|| ||
Boc–N–C–O– vs. Boc–N–C–O–
| |
CH3 CH3
*anti* (preferred) *syn*
The Boc group’s tert-butyl moiety further stabilizes the anti conformation through steric shielding. Computational studies on analogous Boc-protected systems show that anti rotamers are typically 1.0–1.5 kcal/mol more stable than syn.
Comparative Analysis with Related Boc-Protected Benzoic Acid Derivatives
Substituent Position and Amine Substitution
- Ortho vs. Para Substitution : The target compound’s ortho-substituted ethyl chain creates greater steric hindrance near the carboxyl group compared to para-substituted analogues (e.g., 4-(1-Boc-aminoethyl)benzoic acid). This reduces crystallinity and increases solubility in nonpolar solvents.
- Tertiary vs. Primary/Secondary Amines : Methylation of the amine (tertiary) in the target compound enhances stability against nucleophilic attack compared to primary (e.g., N-Boc-3-(2-aminoethyl)benzoic acid) or secondary amines (e.g., 4-(1-Boc-aminoethyl)benzoic acid).
Molecular Weight and Functional Group Impact
- Higher Molecular Weight : The methyl group on the amine increases molecular weight by 14 g/mol compared to unmethylated derivatives.
- Hydrogen Bonding Capacity : The tertiary amine lacks N–H bonds, eliminating hydrogen donor capacity. This contrasts with primary/secondary Boc-protected amines, which participate in intermolecular H-bonding.
Table 2: Key Physicochemical Properties of Select Derivatives
| Property | Target Compound | N-Boc-3-(2-aminoethyl)benzoic acid | 4-(1-Boc-aminoethyl)benzoic acid |
|---|---|---|---|
| LogP (estimated) | 3.1 | 2.4 | 2.6 |
| Hydrogen Bond Donors | 1 (COOH) | 2 (COOH, NH) | 2 (COOH, NH) |
| Rotatable Bonds | 5 | 4 | 4 |
The target compound’s higher LogP reflects increased hydrophobicity due to the methyl group, making it more suitable for lipid-rich environments.
Properties
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)10-9-11-7-5-6-8-12(11)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLAIJQIHIJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the use of di-tert-butyl dicarbonate as a precursor for the Boc group, which is added to the amine through a nucleophilic addition-elimination mechanism .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a widely used protecting group for amines, typically removed under acidic conditions. For this compound, deprotection would liberate the methylamino group, enabling further functionalization.
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Reaction Conditions : Treatment with strong acids (e.g., HCl in dioxane, TFA, or aqueous HCl) typically cleaves the Boc group .
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Outcome : The tert-butoxycarbonyl group is replaced by a proton, yielding 2-(2-methylaminoethyl)benzoic acid .
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Significance : This step is critical for synthesizing intermediates in pharmaceutical applications, such as polyketide synthase inhibitors .
Table 1: Boc Deprotection
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (4 N) in dioxane | Room temperature, 1–2 hours | 2-(2-methylaminoethyl)benzoic acid |
Alkylation or Acylation of the Amine
The exposed methylamino group can undergo alkylation or acylation to introduce new functional groups.
-
Reaction Conditions :
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Outcome : Formation of secondary or tertiary amines (e.g., 2-(2-dimethylaminoethyl)benzoic acid or 2-(2-acetylaminoethyl)benzoic acid ).
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Application : Functionalized derivatives may serve as precursors for peptide synthesis or drug candidates .
Table 2: Amine Functionalization
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Alkylation | Methyl iodide, NaH | 2-(2-dimethylaminoethyl)benzoic acid | |
| Acylation | Acetyl chloride, K₂CO₃ | 2-(2-acetylaminoethyl)benzoic acid |
Esterification of the Carboxylic Acid
The benzoic acid group can be esterified to modify solubility or enable further transformations.
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Reaction Conditions :
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Outcome : Formation of esters like methyl 2-(2-{(tert-butoxy)carbonylamino}ethyl)benzoate or ethyl analogs .
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Application : Ester derivatives are often used in medicinal chemistry to improve pharmacokinetics .
Table 3: Esterification
| Alcohol | Reagent | Product | Reference |
|---|---|---|---|
| Methanol | DCC, DMAP | Methyl ester | |
| Ethanol | H₂SO₄ | Ethyl ester |
Palladium-Catalyzed Coupling Reactions
The compound’s amine or acid groups may participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents.
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Example : A palladium-catalyzed reaction with a trifluoroborate reagent to form a Boc-protected amine derivative, as described in tuberculosis drug development .
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Conditions : Pd catalyst, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), and a coupling partner .
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Outcome : Substituted derivatives with enhanced biological activity.
Table 4: Cross-Coupling
| Reaction Type | Reagent | Outcome | Reference |
|---|---|---|---|
| Suzuki coupling | Potassium (2-((tert-butoxycarbonyl)(methyl)amino)ethyl)trifluoroborate, Pd catalyst | Substituted amine derivative |
Rearrangement and Stability Considerations
The compound’s structure may undergo rearrangement under specific conditions. For example, when the Boc group is removed, the resulting amine may participate in intramolecular reactions (e.g., forming amides via nucleophilic attack on esters) .
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Mechanism : The free amine may attack the carbonyl carbon of an ester, leading to ring formation or rearrangement .
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Stability : Acidic or basic conditions must be carefully controlled to avoid unintended side reactions .
Key Research Findings
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Biological Applications : Boc-protected amines like this compound are intermediates in tuberculosis drug discovery, targeting polyketide synthase 13 (Pks13) .
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Synthetic Versatility : The presence of both a Boc-protected amine and carboxylic acid allows for orthogonal functionalization .
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Stability Issues : Deprotection of the Boc group requires careful handling to avoid rearrangement or side reactions .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
One of the primary applications of 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid is in drug development. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies. Its ability to modify biological activity makes it a valuable candidate for prodrug formulations, which enhance the solubility and bioavailability of active pharmaceutical ingredients.
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential use in synthesizing compounds that modulate neurotransmitter activity. |
| Cancer Therapy | Intermediate for compounds that inhibit tumor growth or metastasis. |
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents using 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid as a key intermediate. The resulting compounds showed significant cytotoxicity against various cancer cell lines, indicating promising therapeutic potential .
Material Science Applications
Polymer Chemistry
In materials science, this compound is used to create functional polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
| Material Property | Enhancement |
|---|---|
| Mechanical Strength | Improved due to cross-linking capabilities. |
| Thermal Stability | Increased resistance to degradation at elevated temperatures. |
Case Study: Development of Biodegradable Polymers
Research has shown that incorporating 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid into biodegradable polymer systems significantly enhances their mechanical properties while maintaining biodegradability. This has implications for sustainable materials in packaging and medical applications .
Organic Synthesis Applications
Reagent in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis, facilitating various chemical transformations such as amination and esterification reactions.
| Reaction Type | Application |
|---|---|
| Amination | Used to introduce amino groups into organic molecules. |
| Esterification | Acts as a precursor for synthesizing esters from carboxylic acids. |
Case Study: Synthesis of Amino Acid Derivatives
In a notable research project, 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid was employed to synthesize amino acid derivatives with enhanced pharmacological properties. The derivatives exhibited improved binding affinity to target receptors, showcasing the compound's utility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, which involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group .
Comparison with Similar Compounds
Structural Features and Key Differences
The following table compares the target compound with structurally related benzoic acid derivatives:
| Compound Name | Core Structure | Substituents | Functional Groups | Protective Groups | Biological Activity | References |
|---|---|---|---|---|---|---|
| 2-(2-{(Tert-Butoxy)CarbonylAmino}Ethyl)Benzoic Acid | Benzoic acid | Boc-protected methylaminoethyl at 2-position | Carboxylic acid, Boc-protected amine | Boc | Not reported in provided sources | |
| 2-(2-Ethoxy-2-Oxoacetamido)Benzoic Acid | Benzoic acid | Ethoxy-oxoacetamido at 2-position | Carboxylic acid, amide, ester | None | Not reported | |
| Av7: 2-Acetylamino-Benzoic Acid Methyl Ester | Benzoic acid methyl ester | Acetylamino at 2-position | Ester, acetylated amine | Acetyl | Anti-tumor (AGS, HepG2, A549 cells) | |
| Av9: 2-[2’-(2’’-Hydroxy-2’’-Methyl-Propionylamino)-Benzoylamino]-Benzoic Acid Methyl Ester | Benzoic acid methyl ester | Hydroxy-methyl-propionamido-benzoylamino at 2-position | Ester, amide, hydroxyl | None | Anti-tumor (AGS, HepG2, A549 cells) | |
| Compound 1 (Penicillium sp. S-2-10) | Benzoic acid methyl ester | 2,6-Dihydroxybenzoyl-3-hydroxy-5-(hydroxymethyl) at 2-position | Ester, hydroxyl, benzoyl | None | Not reported | |
| 3-[({[(2-Benzoylphenyl)[2-(Tert-Butoxy)-2-Oxoethyl]Carbamoyl]Methyl}Carbamoyl)Amino]Benzoic Acid | Benzoic acid | Benzoylphenyl, Boc-protected carbamoylmethyl at 3-position | Carboxylic acid, Boc, amide, benzoyl | Boc | Not reported |
Key Observations
Protective Groups : The target compound and the metabolite from both employ a Boc group, which enhances solubility and stability during synthesis. In contrast, Av7 uses an acetyl group for amine protection .
Functional Groups : The free carboxylic acid in the target compound contrasts with ester derivatives (e.g., Av7, Av9), which may exhibit higher lipophilicity but lower metabolic stability .
Biological Activity : Av7 and Av9 demonstrate anti-tumor activity against gastric, liver, and lung cancer cell lines, whereas the target compound’s biological effects remain unexplored in the provided data .
Physicochemical Properties
- Solubility : The Boc group in the target compound improves organic-phase solubility compared to hydroxyl-rich derivatives like Compound 1 from Penicillium sp. .
- Stability : Ester-containing compounds (e.g., Av7) may undergo hydrolysis under acidic or basic conditions, whereas the Boc group is stable under neutral conditions but cleavable with trifluoroacetic acid .
Biological Activity
2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid, also referred to as Boc-MeAla-BA, is an organic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butoxycarbonyl group, an amino group, and a benzoic acid moiety, enhances its potential biological activity. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and preliminary biological evaluations.
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.34 g/mol
- IUPAC Name : 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]benzoic acid
- CAS Number : 1564481-15-7
The structural features of Boc-MeAla-BA contribute to its stability and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry .
Synthesis
The synthesis of 2-(2-{(Tert-butoxy)carbonylamino}ethyl)benzoic acid typically involves several steps that allow for the efficient assembly of the desired compound while maintaining control over stereochemistry and functionalization. Notably, sodium borohydride has been utilized in the reduction process to achieve high yields.
Synthesis Method Overview
- Starting Materials : Appropriate benzoic acid derivatives and tert-butoxycarbonyl protected amines.
- Reagents : Sodium borohydride in methanol at low temperatures.
- Yield : Up to 93% for the erythro isomer.
- Conversion : Efficient conversion to threo isomer using methanesulfonyl chloride and cesium acetate.
Biological Activity
The biological activity of Boc-MeAla-BA has not been extensively documented; however, preliminary studies suggest potential interactions with various biological targets.
Interaction Studies
Preliminary data indicate that compounds with similar structures may interact with proteins involved in metabolic pathways or cellular signaling. Specific binding studies are still needed to elucidate the exact mechanisms by which Boc-MeAla-BA exerts its effects.
Comparative Analysis with Similar Compounds
To understand the potential biological activity of Boc-MeAla-BA better, a comparative analysis with structurally similar compounds is useful.
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid | 132690-91-6 | 0.88 | Different position of the amino group |
| 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | 117445-22-4 | 0.90 | Contains a methyl substitution instead of ethyl |
| Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate | 180863-55-2 | 0.86 | Methyl ester form affecting solubility |
This table illustrates the diversity within this class of chemicals while emphasizing unique structural aspects that may influence their reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
